molecular formula C21H18ClFN2O2 B11306320 N-(2-chloro-4-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide

N-(2-chloro-4-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11306320
M. Wt: 384.8 g/mol
InChI Key: QHCWLKMERCWWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chloro-4-fluorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a 2-chloro-4-fluorophenyl group, an ethoxy group, and a pyridin-2-yl group, making it a versatile molecule for scientific research.

Properties

Molecular Formula

C21H18ClFN2O2

Molecular Weight

384.8 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-4-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H18ClFN2O2/c1-2-27-18-10-7-15(8-11-18)21(26)25(20-5-3-4-12-24-20)14-16-6-9-17(23)13-19(16)22/h3-13H,2,14H2,1H3

InChI Key

QHCWLKMERCWWFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminopyridine to yield 4-ethoxy-N-(pyridin-2-yl)benzamide.

    Introduction of the 2-Chloro-4-fluorophenyl Group: The next step involves the introduction of the 2-chloro-4-fluorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting 4-ethoxy-N-(pyridin-2-yl)benzamide with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-4-fluorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-Chloro-4-fluorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities but contains a thiazole ring instead of a benzamide core.

    N-(4-(4-Fluorophenyl)-1,3-thiazol-2-yl)-3-methylbenzamide: Similar in structure but with different substituents on the benzamide core.

Uniqueness

N-[(2-Chloro-4-fluorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.